

Technical Support Center: Optimizing (S)-(+)-N-3-Benzyl nirvanol Inhibition Studies

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Compound of Interest

Compound Name: (S)-(+)-N-3-Benzyl nirvanol

Cat. No.: B563112

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize incubation conditions for **(S)-(+)-N-3-Benzyl nirvanol** inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What is **(S)-(+)-N-3-Benzyl nirvanol** and what is its primary mechanism of action?

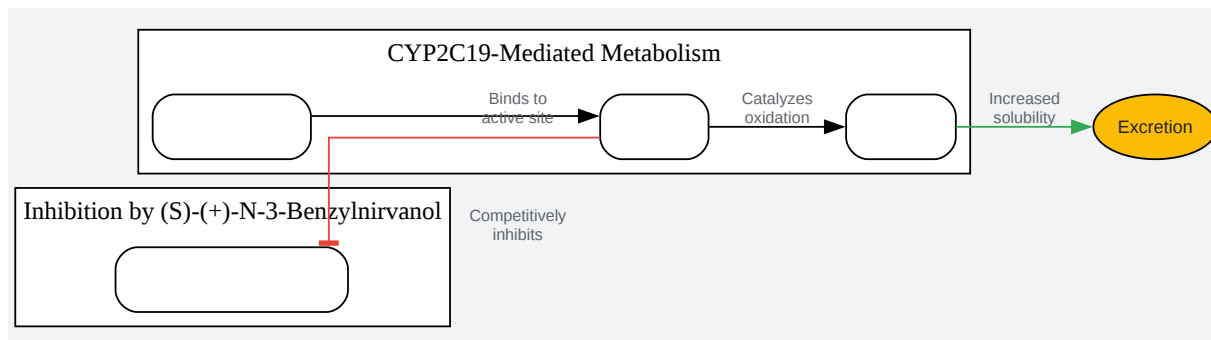
(S)-(+)-N-3-Benzyl nirvanol is a potent and selective competitive inhibitor of the cytochrome P450 isoform CYP2C19.^{[1][2][3][4][5][6][7]} Its primary mechanism of action is to block the metabolic activity of the CYP2C19 enzyme.^{[4][5][6]} CYP2C19 is responsible for the metabolism of a significant number of clinically used drugs.^{[1][8][9][10]}

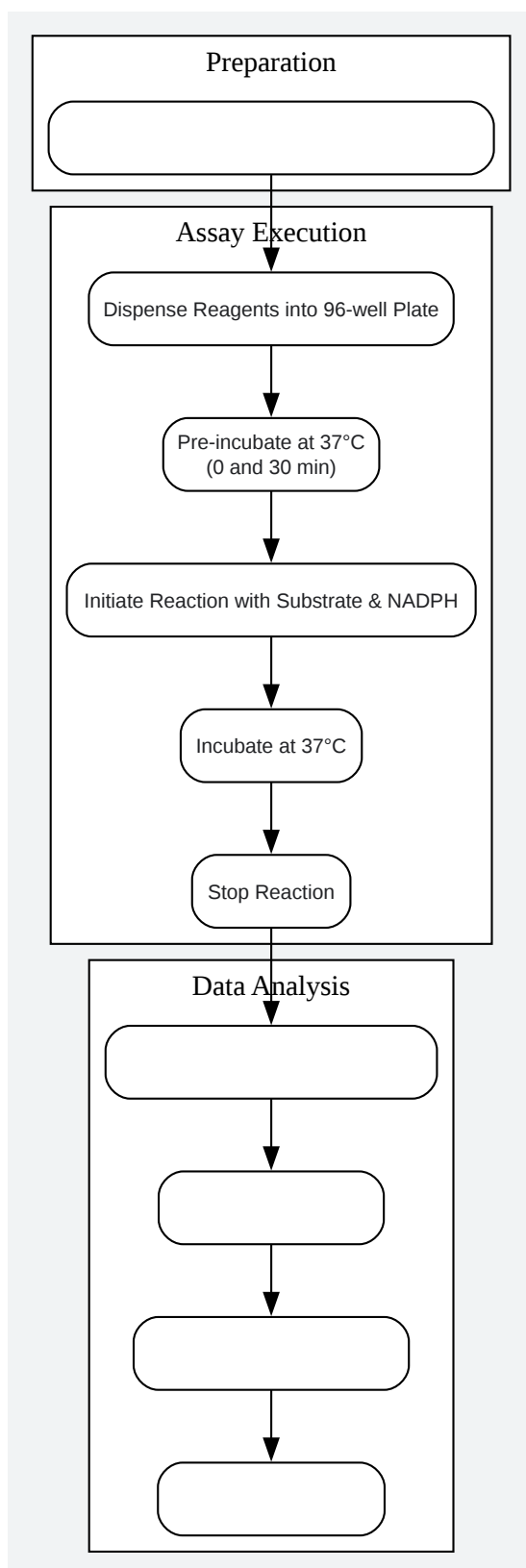
Q2: What are the recommended storage and solubility conditions for **(S)-(+)-N-3-Benzyl nirvanol**?

For optimal stability, **(S)-(+)-N-3-Benzyl nirvanol** should be stored as a solid at -20°C and is stable for at least four years under these conditions.^{[2][11]} The compound is slightly soluble in DMSO and methanol.^{[2][11]} Stock solutions can be prepared in these solvents and should be stored at -80°C for up to six months or -20°C for one month, preferably under nitrogen.^[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.^[3]

Q3: Is there a specific signaling pathway modulated by **(S)-(+)-N-3-Benzyl nirvanol**?

(S)-(+)-N-3-Benzylirvanol is a selective inhibitor of CYP2C19, a metabolic enzyme primarily located in the endoplasmic reticulum of liver cells.[8][9] It does not directly modulate a classical signal transduction pathway. Instead, its effects are mediated through the inhibition of the metabolism of CYP2C19 substrates. The diagram below illustrates the role of CYP2C19 in drug metabolism and its inhibition by **(S)-(+)-N-3-Benzylirvanol**.





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